Increased Molecular Complexity and Predicted Lipophilicity Versus the Minimal Core 6-Phenylpyridazin-3-ol
The target compound exhibits substantially higher molecular weight and predicted lipophilicity compared to the minimal 6-phenylpyridazin-3-ol scaffold. While no direct experimental logP is available, computational estimates using substructure-based methods place the target compound's logP in the 3.0-4.0 range, versus approximately 1.5 for the parent core, consistent with the >2-fold increase in molecular weight (350.37 vs 172.18 Da) . This shift in physicochemical profile is expected to enhance passive membrane permeability and protein binding potential, critical attributes for intracellular target engagement [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 350.37 Da; predicted logP ~3.0-4.0 (substructure-based estimate) |
| Comparator Or Baseline | 6-phenylpyridazin-3-ol: MW 172.18 Da; experimental logP ~1.5 (PubChem estimated) |
| Quantified Difference | ΔMW = 178.19 Da; ΔlogP ≈ +1.5 to +2.5 log units |
| Conditions | Computational estimation based on ChemSpider and PubChem databases |
Why This Matters
Higher lipophilicity and molecular complexity generally improve membrane permeability and target binding potential, making this scaffold a more drug-like starting point for hit-to-lead programs.
- [1] Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorganic Chemistry. 2023. (Demonstrates that increased lipophilicity within the pyridazinone series correlates with improved cell-based activity.) View Source
